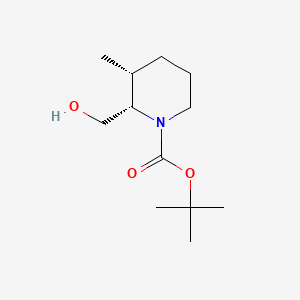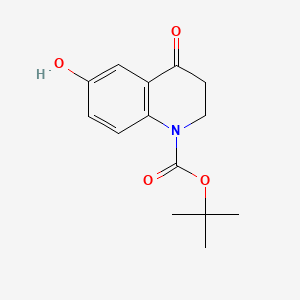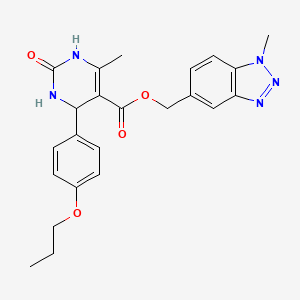
1-(6-chloropyridin-3-yl)-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-ol, also known as 6-chloropyridin-3-yl-2-fluoroethanol or CPEF, is an organic compound with a molecular formula of C6H5ClFNO. This compound has a wide range of applications, from pharmaceuticals and agrochemicals to materials science. CPEF has been studied extensively for its potential as a synthetic intermediate, a catalyst, and an antimicrobial agent. In addition, CPEF has been used to synthesize other compounds, such as 6-chloropyridin-3-yl-2-fluoroethanone and 6-chloropyridin-3-yl-2-fluoroethanesulfonate.
Aplicaciones Científicas De Investigación
CPEF has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and materials science industries. In the pharmaceutical industry, CPEF has been studied for its potential use as an antimicrobial agent. In the agrochemical industry, CPEF has been studied for its potential as a pesticide and herbicide. In materials science, CPEF has been studied for its potential use as a monomer for the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of CPEF is not fully understood. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPEF have not been extensively studied. However, it is believed that CPEF is able to interact with proteins, lipids, and carbohydrates in the cell membrane, resulting in disruption of the membrane and ultimately cell death. It is also believed that CPEF is able to interact with proteins in the cytoplasm, resulting in disruption of the cell's metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPEF in lab experiments include its low cost, its ability to be synthesized via several methods, and its wide range of potential applications. The limitations of using CPEF in lab experiments include its potential for toxicity and its potential to cause adverse effects in humans.
Direcciones Futuras
The potential future directions of CPEF research include further investigation of its mechanism of action, its potential applications in the pharmaceutical, agrochemical, and materials science industries, and its potential toxicity and adverse effects in humans. Additionally, further research could be conducted on the synthesis of CPEF and its derivatives, as well as its potential use as a catalyst and an antimicrobial agent. Finally, further research could be conducted on the biochemical and physiological effects of CPEF.
Métodos De Síntesis
CPEF can be synthesized via several methods, including the palladium-catalyzed Suzuki–Miyaura coupling reaction, the palladium-catalyzed Negishi coupling reaction, and the palladium-catalyzed Sonogashira coupling reaction. In all of these methods, the starting materials are a 1-(6-chloropyridin-3-yl)-2-fluoroethan-1-oldine derivative and a 2-fluoroethanol. The Suzuki–Miyaura coupling reaction is the most commonly used method for synthesizing CPEF, as it is the most efficient and cost-effective.
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBLDLLVWNMEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CF)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)


